N-(5-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(5-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-3-chloro-2-fluoroaniline as the primary starting material.
Acylation Reaction: The aniline derivative undergoes acylation with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of acids or ketones.
Scientific Research Applications
N-(5-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-chloro-2-fluorophenylacetonitrile: Similar in structure but contains a nitrile group instead of a trifluoroacetamide group.
5-Bromo-3-chloro-2-fluorophenylboronic acid: Contains a boronic acid group, used in Suzuki coupling reactions.
Fluorobenzaldehyde: A group of isomers with a fluorine atom attached to a benzaldehyde structure.
Uniqueness
N-(5-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This compound’s combination of halogen atoms and trifluoroacetamide group makes it valuable for various synthetic and research applications.
Properties
IUPAC Name |
N-(5-bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF4NO/c9-3-1-4(10)6(11)5(2-3)15-7(16)8(12,13)14/h1-2H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAGRHISCARBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(F)(F)F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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